molecular formula C18H22BrN3O5S B6518891 5-bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide CAS No. 933218-08-7

5-bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide

Cat. No. B6518891
CAS RN: 933218-08-7
M. Wt: 472.4 g/mol
InChI Key: GTWKYLXVGSLPEP-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted at the 2-position with an amide group. The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is substituted with a methoxyphenyl group and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the amide group, the piperazine ring, and the sulfonyl group. These functional groups could potentially engage in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could impact its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. For example, it could be studied as a potential precursor for the synthesis of other complex organic molecules .

properties

IUPAC Name

5-bromo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O5S/c1-26-15-5-3-2-4-14(15)21-9-11-22(12-10-21)28(24,25)13-8-20-18(23)16-6-7-17(19)27-16/h2-7H,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWKYLXVGSLPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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